molecular formula C8H11NO2 B182246 2-(6-Methoxypyridin-2-yl)ethanol CAS No. 195819-17-1

2-(6-Methoxypyridin-2-yl)ethanol

Cat. No. B182246
Key on ui cas rn: 195819-17-1
M. Wt: 153.18 g/mol
InChI Key: MTRANQHMPYZYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365520B2

Procedure details

1.6M n-Butyllithium/hexane solution (282 mL, 451.96 mmol) was added dropwise to a solution of 2-methoxy-6-methylpyridine (50.60 g, 410.87 mmol) in THF (625 mL) over 1 hr at −78° C. under argon atmosphere. The reaction mixture was stirred at −78° C. for 45 min, paraformaldehyde (49.3 g, 1643.49 mmol) was added thereto at −78° C., and the mixture was stirred vigorously at room temperature for 3.5 hr. The reaction mixture was poured into ice water (1000 mL), and NaCl was added thereto to give a saturated solution. The saturated solution was extracted with a mixed solvent of ethyl acetate/THF (3:1) (×3). The organic layer was washed with water and brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 8→50% ethyl acetate/hexane) to give 2-(6-methoxypyridin-2-yl)ethanol (23.22 g, 152 mmol, 37%) as a colorless oil.
Name
n-Butyllithium hexane
Quantity
282 mL
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[N:15]=1.[CH2:21]=[O:22].[Na+].[Cl-]>C1COCC1>[CH3:12][O:13][C:14]1[N:15]=[C:16]([CH2:20][CH2:21][OH:22])[CH:17]=[CH:18][CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
n-Butyllithium hexane
Quantity
282 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
50.6 g
Type
reactant
Smiles
COC1=NC(=CC=C1)C
Name
Quantity
625 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
49.3 g
Type
reactant
Smiles
C=O
Step Three
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at −78° C., and the mixture was stirred vigorously at room temperature for 3.5 hr
Duration
3.5 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a saturated solution
EXTRACTION
Type
EXTRACTION
Details
The saturated solution was extracted with a mixed solvent of ethyl acetate/THF (3:1) (×3)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 8→50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC1=CC=CC(=N1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 152 mmol
AMOUNT: MASS 23.22 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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